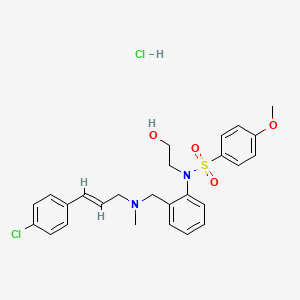
VUF 5681 dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VUF 5681 dihydrobromide is a potent histamine H3-receptor silent antagonist . It serves as a small molecule inhibitor of phosphatidylinositol-3-kinase (PI3K), a key enzyme responsible for regulating cell growth and differentiation . The inhibition of PI3K activity lies at the core of this compound’s functionality .
Molecular Structure Analysis
The molecular formula of this compound is C11H21Br2N3 . Its molecular weight is 355.11 .Chemical Reactions Analysis
This compound acts as an inhibitor of PI3K, effectively hindering its activity, leading to a subsequent decrease in the functionality of downstream signaling pathways .Physical And Chemical Properties Analysis
This compound is a white solid . Its purity, as determined by HPLC, is greater than 99% . The carbon content is 36.28%, the hydrogen content is 6.09%, and the nitrogen content is 11.54% .Wissenschaftliche Forschungsanwendungen
Antiallergic Agent for Asthma Treatment : VUF-K-8788, closely related to VUF 5681, has been shown to inhibit histamine-induced bronchoconstriction and anaphylactic bronchoconstriction in guinea pigs. It also inhibited immediate- and late-phase asthmatic reactions, indicating its potential as a treatment for bronchial asthma (Takizawa et al., 1999).
H3 Autoreceptor Modulation : Research on H3 autoreceptors in rat brain cortex found that VUF 5681, as a neutral antagonist, did not mimic the effects of inverse agonists on histamine synthesis. This suggests a distinct role of VUF 5681 in modulating H3 receptor activity and its influence on transduction pathways in the brain (Moreno-Delgado et al., 2006).
Antibiotic Resistance Gene Dissemination : In a study related to wastewater treatment, VUF-CWs (Vertical up-flow constructed wetlands) were examined for antibiotic removal. Although the study does not directly mention VUF 5681, it highlights the importance of understanding the environmental impacts of various compounds, including those similar to VUF 5681, on antibiotic resistance gene dissemination (Song et al., 2018).
Histamine H1 Antagonist with Anti-Pruritic Activities : VUF-K-8788, related to VUF 5681, has been found to possess anti-histaminic and anti-pruritic effects, suggesting its potential in treating allergic disorders such as atopic dermatitis and eczema (Takizawa et al., 2001).
PET Imaging of Histamine H3 Receptor : [18F]VUF 5000, a compound related to VUF 5681, was evaluated as a PET ligand for the histamine H3 receptor in the brain. However, it was concluded that [18F]VUF 5000, and by extension, similar compounds like VUF 5681, may not be suitable for brain imaging of the histamine H3 receptor due to limited brain penetration (Windhorst et al., 1999).
Pharmacological Activity of H3 Receptor Antagonists : VUF 9153, another compound related to VUF 5681, was investigated and found to be a potent and selective antagonist for histamine H3 receptors. This suggests that similar compounds like VUF 5681 could have potential applications in pharmacology (Barnes et al., 1993).
Wirkmechanismus
Target of Action
VUF 5681 dihydrobromide is a potent and selective antagonist that binds selectively to the histamine H3 receptor . The histamine H3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, regulating the release of various neurotransmitters .
Mode of Action
this compound acts as a neutral antagonist of the histamine H3 receptor . This means it binds to the H3 receptor without activating it, thereby blocking the receptor’s interaction with other agonists. Interestingly, this compound also exhibits partial agonist activity at the H3 receptor . This means that while it can block the effects of more potent H3 agonists, it can also induce a response from the H3 receptor when administered by itself .
Biochemical Pathways
The histamine H3 receptor is involved in various biochemical pathways in the brain. It modulates the synthesis of histamine in the brain through the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway . By acting as an antagonist, this compound can modulate these pathways, potentially affecting various neurological processes.
Result of Action
By acting as a neutral antagonist and partial agonist of the histamine H3 receptor, this compound can modulate the activity of this receptor and influence the release of neurotransmitters in the brain . This can have various molecular and cellular effects, potentially impacting central nervous system function .
Biochemische Analyse
Biochemical Properties
VUF 5681 dihydrobromide is a neutral antagonist of the histamine H3 receptor . It also has partial agonist function of the H3 receptor . This compound blocks the effects of Thioperamide , a known histamine H3 receptor antagonist .
Cellular Effects
This compound’s interaction with the H3 receptor can influence various cellular processes. For instance, it can modulate histamine synthesis in the brain through the cAMP/PKA pathway . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the H3 receptor . This binding effectively hinders the activity of the receptor, leading to a subsequent decrease in the functionality of downstream signaling pathways . This disruption of signaling cascades contributes to the observed decrease in cell growth and differentiation regulated by PI3K .
Eigenschaften
IUPAC Name |
4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFVIGXPKWSZHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CN=CN2.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702395 |
Source


|
| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
639089-06-8 |
Source


|
| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

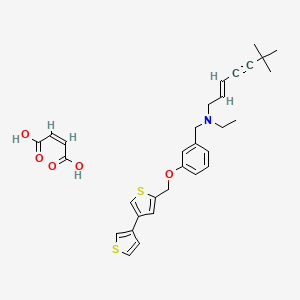
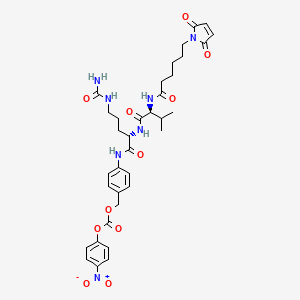
![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)
![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)
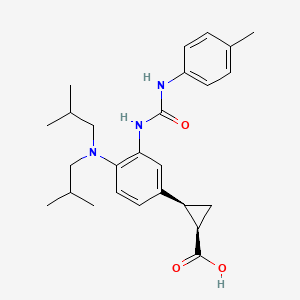
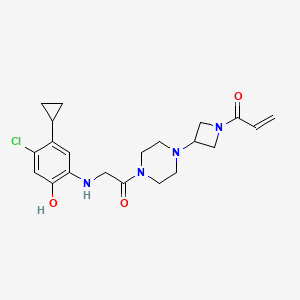
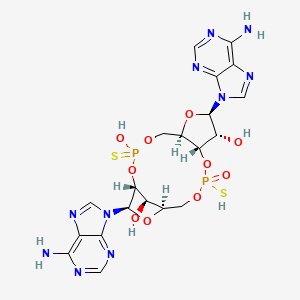
![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)


